Danicopan is under investigation in clinical trial NCT03459443 (A Proof of Concept Study for a 12 Month Treatment in Patients With C3 Glomerulopathy (C3G) or Immune-Complex Membranoproliferative Glomerulonephritis (IC-MPGN)).
Danicopan is an orally bioavailable inhibitor of complement factor D (FD; CFD), a serine protease that cleaves complement factor B, with potential complement system inhibiting activity. Upon administration, danicopan targets, binds to and blocks the activity of FD, and thereby inhibits cleavage of complement factor B into Ba and Bb in the alternative pathway of the complement cascade. This inhibits FD-mediated signaling and activation of the alternative complement pathway (ACP), blocks complement-mediated hemolysis in paroxysmal nocturnal hemoglobinuria (PNH) and prevents ACP-induced tissue damage. FD plays a key role in the activation of the ACP.
Danicopan
CAS No.: 1903768-17-1
Cat. No.: VC0524982
Molecular Formula: C26H23BrFN7O3
Molecular Weight: 580.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1903768-17-1 |
---|---|
Molecular Formula | C26H23BrFN7O3 |
Molecular Weight | 580.4 g/mol |
IUPAC Name | (2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)/t18-,21+/m1/s1 |
Standard InChI Key | PIBARDGJJAGJAJ-NQIIRXRSSA-N |
Isomeric SMILES | CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C[C@@H](C[C@H]4C(=O)NC5=NC(=CC=C5)Br)F |
SMILES | CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F |
Canonical SMILES | CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F |
Appearance | Solid powder |
Introduction
Mechanism of Action
Molecular Target and Binding
Danicopan functions through a precisely defined molecular mechanism, targeting a key component of the complement system. The drug binds reversibly to complement Factor D, a serine protease that plays a critical role in the alternative pathway of complement activation . By inhibiting Factor D activity, danicopan selectively suppresses the alternative complement pathway while preserving the classical and lectin pathways of complement activation .
Pharmacodynamics and Pharmacokinetics
Pharmacodynamic Effects
Danicopan demonstrates potent inhibition of the alternative pathway of the complement system, as evidenced by several complementary biomarkers. Treatment with danicopan results in:
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Significant decreases in ex vivo serum alternative pathway (AP) activity
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Reduction in plasma Bb concentration, a specific marker of alternative pathway activation
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Decreased complement C3 fragment deposition on circulating red blood cells in PNH patients
In patients with PNH receiving treatment with ravulizumab or eculizumab, add-on danicopan at doses of 150 mg or 200 mg three times daily inhibited alternative pathway activity by approximately 90%, reduced plasma Bb levels by about 50%, and decreased the proportion of PNH red blood cells with C3 fragment deposition by over 50% .
Clinical studies have revealed a clear dose-response relationship between danicopan plasma concentration and inhibition of alternative pathway activity. Notably, a comprehensive pharmacokinetic/pharmacodynamic analysis conducted with 211 paired data points demonstrated this relationship across all patients enrolled in the phase II trial .
Clinical Trials and Efficacy
Monotherapy Studies
The efficacy of danicopan as monotherapy for PNH was evaluated in an open-label, phase II, dose-finding trial. Ten previously untreated hemolytic PNH patients received danicopan monotherapy at doses ranging from 100-200 mg three times daily . The primary endpoint was change in lactate dehydrogenase (LDH) concentration at day 28, with secondary endpoints including LDH at day 84, hemoglobin levels, and patient-reported outcomes .
Table 1: Key Efficacy Results from Danicopan Monotherapy Phase II Trial
Parameter | Baseline | Day 28 | Day 84 | P-value |
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LDH (× ULN) | 5.7 | 1.8 | 2.2 | <0.001 |
Hemoglobin (g/dL) | 9.8 | +1.1 | +1.7 | <0.005 |
FACIT-Fatigue score | 34 | +9 | +13 | Not reported |
The results demonstrated that danicopan monotherapy provided clinically meaningful inhibition of intravascular hemolysis, as evidenced by the significant reduction in LDH levels from 5.7 times upper limit of normal (ULN) at baseline to 1.8 times ULN at day 28 and 2.2 times ULN at day 84 (both p<0.001) . Mean hemoglobin concentration increased from a baseline of 9.8 g/dL by 1.1 g/dL at day 28 and 1.7 g/dL at day 84 (both p<0.005) .
Importantly, no significant C3 fragment deposition occurred on glycosylphosphatidylinositol-deficient erythrocytes, suggesting that danicopan successfully prevented extravascular hemolysis . Patient-reported outcomes also showed improvement, with mean Functional Assessment of Chronic Illness Therapy–Fatigue (FACIT-Fatigue) scores increasing from a baseline of 34 by 9 points at day 28 and 13 points at day 84 .
Add-on Therapy Studies (ALPHA Phase III Trial)
The ALPHA trial was a pivotal, global Phase III study designed as a superiority trial to evaluate the efficacy and safety of danicopan as an add-on to C5 inhibitor therapy (eculizumab or ravulizumab) in PNH patients experiencing clinically significant extravascular hemolysis (EVH) .
In this double-blind, placebo-controlled study, patients were randomized 2:1 to receive danicopan or placebo in addition to their ongoing eculizumab or ravulizumab therapy for 12 weeks . The study included patients aged ≥18 years with a diagnosis of PNH, clinically significant EVH (hemoglobin ≤9.5 g/dL, absolute reticulocyte count ≥120 × 10^9/L), and ≥6 months of treatment with ravulizumab or eculizumab .
At week 12, patients in the placebo arm switched to danicopan, and from week 24, all patients continued to receive danicopan for up to 2 years in a long-term extension (LTE) .
Table 2: Key Results from ALPHA Phase III Trial
Outcome | Danicopan + C5i vs. Placebo + C5i (12 weeks) | Maintenance Phase (48 weeks) |
---|---|---|
Hemoglobin levels | Significant improvement | Maintained through 48 weeks |
Absolute reticulocyte count | Significant improvement | Maintained through 48 weeks |
LDH levels | Maintained | Maintained (demonstrating effective control of IVH) |
FACIT-Fatigue scores | Improved | Maintained to 24 weeks |
EORTC-QLQ-C30 scores | Improved | Maintained to 24 weeks |
Results from the trial demonstrated that improvements in mean hemoglobin levels and absolute reticulocyte count (ARC), which were shown at 12 weeks, were maintained through 48 weeks . All key secondary endpoints met superiority in favor of danicopan plus Ultomiris or Soliris compared to placebo plus Ultomiris or Soliris at 12 weeks, and data showed benefits were maintained at 24 weeks in the danicopan-danicopan arm .
Furthermore, all key secondary endpoints showed meaningful improvement at 24 weeks in patients who switched from placebo to add-on treatment with danicopan at 12 weeks . Mean lactate dehydrogenase (LDH) levels were maintained from baseline through 48 weeks in both treatment arms, demonstrating effective control of terminal complement activity and intravascular hemolysis with Ultomiris or Soliris .
The ALPHA trial also assessed patient-reported outcomes, showing improvements in Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-Fatigue) and European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire-Core 30 Scale (EORTC-QLQ-C30) scores, which were maintained during the open-label period to 24 weeks in the danicopan-danicopan arm and improved at 24 weeks in the placebo-danicopan arm .
Current Regulatory Status and Future Perspectives
Regulatory submissions for danicopan are currently under review with multiple global health authorities . The compound has generated significant interest due to its novel mechanism of action and potential to address unmet needs in PNH treatment.
The ALPHA Phase III trial results from the primary prespecified interim analysis at 12 weeks were presented at the European Hematology Association (EHA) 2023 Hybrid Congress and published in The Lancet Haematology . These positive findings, along with the long-term extension data showing maintained benefits, support the potential of danicopan as a valuable addition to the therapeutic armamentarium for PNH.
A systematic review and meta-analysis published in 2024 supports the potential of danicopan as a viable therapeutic option for PNH patients . This comprehensive analysis of multiple studies provides additional evidence for the efficacy and safety of this novel compound.
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